Methyl 4-(bromomethyl)thiazole-2-carboxylate Methyl 4-(bromomethyl)thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1378873-75-6
VCID: VC4361568
InChI: InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3
SMILES: COC(=O)C1=NC(=CS1)CBr
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.08

Methyl 4-(bromomethyl)thiazole-2-carboxylate

CAS No.: 1378873-75-6

Cat. No.: VC4361568

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.08

* For research use only. Not for human or veterinary use.

Methyl 4-(bromomethyl)thiazole-2-carboxylate - 1378873-75-6

Specification

CAS No. 1378873-75-6
Molecular Formula C6H6BrNO2S
Molecular Weight 236.08
IUPAC Name methyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3
Standard InChI Key TUEXHSMMTASACN-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=CS1)CBr

Introduction

Chemical Identity and Structural Features

Methyl 4-(bromomethyl)thiazole-2-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The molecular formula is C₆H₅BrN₂O₂S, with a molecular weight of 249.09 g/mol. The compound’s structure features:

  • A thiazole core (C₃H₂NS) providing aromatic stability and sites for electrophilic substitution.

  • A bromomethyl group (-CH₂Br) at the 4-position, which enhances reactivity in alkylation and coupling reactions.

  • A methyl carboxylate group (-COOCH₃) at the 2-position, influencing solubility and serving as a directing group in further functionalization .

Table 1: Comparative Analysis of Brominated Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 4-(bromomethyl)thiazole-2-carboxylateC₆H₅BrN₂O₂S249.09Bromomethyl, methyl carboxylate
Methyl 5-(bromomethyl)thiazole-2-carboxylateC₆H₅BrN₂O₂S249.09Bromomethyl, methyl carboxylate
4-(Bromomethyl)-2-methylthiazoleC₅H₆BrNS192.07Bromomethyl, methyl
Methyl 2-bromothiazole-4-carboxylateC₅H₄BrNO₂S222.06Bromo, methyl carboxylate

Sources:

Synthesis and Manufacturing

The synthesis of methyl 4-(bromomethyl)thiazole-2-carboxylate typically involves multi-step routes leveraging halogenation and esterification reactions. A representative method, adapted from patents describing analogous compounds, proceeds as follows :

Stepwise Synthesis Protocol

  • Diazotization and Bromination:

    • Starting with 2-(2-aminothiazole-4-yl)ethyl acetate, diazotization using sodium nitrite and hydrochloric acid generates a diazonium intermediate.

    • Subsequent bromination with hydrobromic acid (HBr) or copper(I) bromide (CuBr) yields 2-(2-bromothiazole-4-yl)ethyl acetate .

  • Reduction and Hydrolysis:

    • The acetate group is reduced using lithium aluminum hydride (LiAlH₄) to form 2-(2-bromothiazole-4-yl)ethanol.

    • Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a carboxylic acid, which is then esterified with methanol under acidic conditions .

  • Final Bromomethylation:

    • The methyl group at the 4-position is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to install the bromomethyl moiety .

Key Reaction Mechanisms

  • Radical Bromination: NBS generates bromine radicals that abstract hydrogen from the methyl group, forming a bromomethyl substituent via a chain mechanism .

  • Esterification: Fischer esterification employs sulfuric acid as a catalyst to convert carboxylic acids to methyl esters .

Physical and Chemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of ester), 670 cm⁻¹ (C-Br stretch) .

  • NMR (¹H):

    • δ 3.90 (s, 3H, -OCH₃),

    • δ 4.55 (s, 2H, -CH₂Br),

    • δ 7.45 (s, 1H, thiazole-H) .

  • Mass Spectrometry: Molecular ion peak at m/z 249 (M⁺), with fragments at m/z 170 (loss of -CH₂Br) and m/z 122 (thiazole ring) .

Reactivity and Functionalization

The bromomethyl and ester groups confer dual reactivity, enabling diverse transformations:

Nucleophilic Substitution

  • The -CH₂Br group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form thiazole derivatives with extended side chains. For example, reaction with piperidine yields methyl 4-(piperidinomethyl)thiazole-2-carboxylate, a potential pharmacophore .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ replaces the bromine atom with aryl groups, enabling access to biaryl thiazole systems.

Ester Hydrolysis

  • Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, which can be further functionalized via amidation or reduction .

Applications in Pharmaceutical Research

Thiazole derivatives are prominent in drug discovery due to their metabolic stability and bioisosteric properties. Methyl 4-(bromomethyl)thiazole-2-carboxylate has been explored in:

Anticancer Agents

  • Analogous compounds, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylates, inhibit HSET (KIFC1), a kinesin critical for centrosome clustering in cancer cells. These inhibitors induce multipolar mitotic spindles, leading to apoptosis in centrosome-amplified malignancies .

Antimicrobial Scaffolds

  • Brominated thiazoles exhibit activity against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis. The bromomethyl group enhances lipophilicity, improving membrane penetration .

Prodrug Development

  • The ester group allows for prodrug strategies, where hydrolysis in vivo releases active carboxylic acid metabolites. This approach improves oral bioavailability .

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